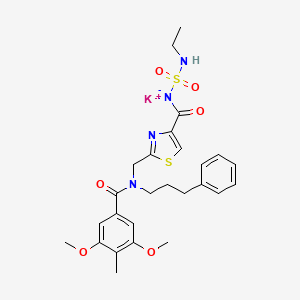
AVN-492
描述
AVN-492 是一种高度选择性的 5-羟色胺受体亚型 6 (5-HT6R) 拮抗剂。该化合物在临床前评估中表现出巨大潜力,特别是在阿尔茨海默病和精神分裂症等神经退行性疾病的背景下。 This compound 对 5-HT6R 表现出高亲和力,解离常数 (Ki) 为 91 皮摩尔,使其成为进一步研究和开发的有前景候选者 .
科学研究应用
作用机制
AVN-492 通过选择性结合 5-HT6 受体发挥作用,5-HT6 受体是血清素受体的一种亚型。这种结合抑制了受体的活性,导致各种下游效应。5-HT6 受体主要位于中枢神经系统,参与认知过程、情绪调节和神经保护。 通过阻断这种受体,this compound 可以调节这些过程,使其成为治疗神经退行性疾病的潜在治疗剂 .
准备方法
AVN-492 的合成涉及多个步骤,从关键中间体的制备开始。合成路线通常包括以下步骤:
核心结构的形成: this compound 的核心结构通过一系列涉及适当起始原料的缩合反应合成。
官能团修饰: 引入或修饰各种官能团以实现所需的化学性质。
This compound 的工业生产方法可能涉及扩大这些合成路线,同时优化反应条件以最大限度地提高产率并降低成本。这可能包括使用连续流动反应器和其他先进的制造技术。
化学反应分析
AVN-492 会经历几种类型的化学反应,包括:
氧化: this compound 在特定条件下可以被氧化形成各种氧化衍生物。
还原: 还原反应可用于修饰化合物中的某些官能团。
取代: 取代反应,尤其是亲核取代反应,在 this compound 的合成和修饰中很常见。
这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及叠氮化钠等亲核试剂。 这些反应形成的主要产物取决于所使用的特定条件和试剂 .
相似化合物的比较
AVN-492 在对 5-HT6 受体的高选择性和亲和力方面是独一无二的。类似的化合物包括:
SB-742457:
RO-4368554: 一种选择性 5-HT6 受体拮抗剂,用于临床前认知增强研究。
Lu AE58054: 一种 5-HT6 受体拮抗剂,研究其治疗精神分裂症认知障碍的潜力。
与这些化合物相比,this compound 因其极高的选择性和效力而脱颖而出,使其成为研究的宝贵工具,也是治疗开发的有前景候选者 .
属性
IUPAC Name |
3-(benzenesulfonyl)-2-N,6-N,6-N,5,7-pentamethylpyrazolo[1,5-a]pyrimidine-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2S/c1-11-14(21(4)5)12(2)22-17(19-11)15(16(18-3)20-22)25(23,24)13-9-7-6-8-10-13/h6-10H,1-5H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPPEHMSSOEYDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=C(C(=NN12)NC)S(=O)(=O)C3=CC=CC=C3)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does AVN-492 interact with the 5-HT6 receptor, and what are the downstream effects of this interaction?
A: this compound acts as a highly potent and selective antagonist of the 5-HT6 receptor. [] This means that it binds to the receptor and blocks the binding of serotonin, the natural ligand. This antagonism effectively inhibits the downstream signaling pathways typically activated by serotonin binding to the 5-HT6 receptor. While the exact mechanisms are still under investigation, the study suggests that this antagonism leads to various effects in the central nervous system, including anxiolytic effects, improvement in pre-pulse inhibition (related to sensory gating deficits in schizophrenia), and reversal of scopolamine- and MK-801-induced memory deficits (models for cognitive impairment). []
Q2: What is the pharmacokinetic profile of this compound?
A: Preclinical studies indicate that this compound demonstrates a favorable pharmacokinetic profile. It exhibits good in vitro and in vivo ADME properties, including high oral bioavailability and good brain permeability in rodents. [] This suggests that this compound can be effectively absorbed, distributed to the brain (its target site), and is likely to be metabolically stable. These characteristics are crucial for its potential development as a therapeutic agent.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-Furfuryl-N-[alpha-(4-methoxybenzylcarbamoyl)-4-hydroxybenzyl]-4-amino-3-carbamoylisothiazole-5-carboxamide](/img/structure/B605630.png)
![4-[3-[(2-chlorophenyl)methyl]-7-oxo-6H-triazolo[4,5-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B605631.png)


![(6-(1-((6-Methoxypyridin-3-yl)methyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-yl)(4-(4-(trifluoromethyl)benzyl)piperazin-1-yl)methanone](/img/structure/B605634.png)

![4-[[[1-(Quinolin-2-ylmethyl)-5-(trifluoromethyl)indole-7-carbonyl]amino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B605637.png)




